Perfluorotetramethylcyclohexane

Descripción general

Descripción

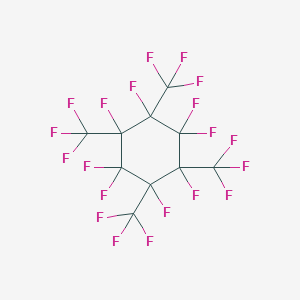

Perfluorotetramethylcyclohexane is a perfluorinated compound with the molecular formula C10F20. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is known for its stability, non-reactivity, and resistance to degradation, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perfluorotetramethylcyclohexane can be synthesized through the fluorination of tetramethylcyclohexane using elemental fluorine or other fluorinating agents. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid the formation of partially fluorinated by-products.

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of hazardous by-products. The use of specialized reactors and fluorinating agents ensures efficient and safe production.

Análisis De Reacciones Químicas

Types of Reactions: Perfluorotetramethylcyclohexane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Oxidation: This compound is generally resistant to oxidation, but under extreme conditions, it may form perfluorinated carboxylic acids.

Reduction: Reduction reactions are rare due to the stability of the carbon-fluorine bonds.

Substitution: Nucleophilic substitution reactions can occur, but they require strong nucleophiles and harsh conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or ozone under high temperatures and pressures.

Substitution: Strong nucleophiles like lithium aluminum hydride or sodium borohydride in the presence of a catalyst.

Major Products Formed:

Oxidation: Perfluorinated carboxylic acids.

Substitution: Partially fluorinated cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Perfluorotetramethylcyclohexane has a wide range of applications in scientific research:

Chemistry: Used as a solvent for fluorophilic reactions and as a reagent in the synthesis of other perfluorinated compounds.

Biology: Investigated for its potential use in biological gas exchange processes and as a blood substitute.

Medicine: Explored for its use in drug delivery systems due to its inert nature and biocompatibility.

Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants.

Mecanismo De Acción

The mechanism of action of perfluorotetramethylcyclohexane is primarily based on its physical properties rather than chemical reactivity. Its high fluorine content and stability make it an excellent candidate for applications requiring non-reactive and inert materials. In biological systems, it can facilitate gas exchange by dissolving gases like oxygen and carbon dioxide.

Comparación Con Compuestos Similares

- Perfluoromethylcyclohexane (C7F14)

- Perfluorohexyloctane (C14H17F13)

- Perfluorodecalin (C10F18)

Comparison:

- Perfluoromethylcyclohexane: Similar in structure but with fewer fluorine atoms, making it less stable and less inert.

- Perfluorohexyloctane: Contains both perfluorinated and hydrogenated carbon atoms, making it amphiphilic and suitable for different applications.

- Perfluorodecalin: Similar in stability and inertness but with a different ring structure, leading to different physical properties.

Perfluorotetramethylcyclohexane stands out due to its complete fluorination and unique combination of stability, inertness, and resistance to chemical reactions, making it highly valuable in various scientific and industrial fields.

Actividad Biológica

Perfluorotetramethylcyclohexane (PFTC) is a perfluorocarbon compound that has garnered attention for its unique properties and potential applications in biological systems. This article delves into the biological activity of PFTC, highlighting its mechanisms, pharmacokinetics, and relevant case studies.

Overview of this compound

PFTC is a fully fluorinated derivative of tetramethylcyclohexane, characterized by its high stability and low reactivity. It is primarily utilized in medical applications as a blood substitute and in enhancing gas exchange in biological systems. Its unique properties allow it to dissolve large volumes of gases, making it suitable for use in various therapeutic contexts.

Transport and Gas Exchange:

PFTC functions as an oxygen carrier in biological systems. Its ability to dissolve oxygen and carbon dioxide allows it to augment gas exchange in tissues, particularly during conditions where oxygen delivery is compromised. Studies have shown that PFTC can effectively support oxygen transport in animal models, demonstrating its potential as a blood substitute .

Biocompatibility:

Research indicates that PFTC exhibits low toxicity levels and good biocompatibility. Its persistence in the body raises concerns about long-term accumulation, especially within the reticuloendothelial system (RES), which includes organs such as the spleen and liver . However, its relatively brief residence time in the lungs compared to other perfluorocarbons suggests a favorable safety profile for short-term applications .

Pharmacokinetics

PFTC's pharmacokinetic properties have been studied extensively. Following administration, it is absorbed into the bloodstream and distributed throughout the body. The exhalation rates of PFTC indicate that it remains in the lungs longer than other perfluorocarbons like perfluorooctyl bromide (PFOB), allowing for prolonged therapeutic effects .

Table 1: Comparison of Exhalation Rates of PFTC and Other Perfluorocarbons

| Compound | Initial Exhalation Rate (µL/day) | Exhalation Rate After 6 Hours (µL/day) |

|---|---|---|

| This compound (PFTC) | 700 | 475 |

| Perfluorooctyl bromide (PFOB) | 100% | Nearly 0% |

Case Studies

-

Intravitreal Tolerance Study:

A study conducted on New Zealand rabbits evaluated the intravitreal tolerance of PFTC as a vitreous replacement. The results indicated that PFTC was well tolerated without significant adverse effects, supporting its potential use in ocular surgeries . -

Gas Exchange Enhancement:

An experimental model involving the instillation of PFTC into the lungs demonstrated improved lung volumes compared to control groups treated with other perfluorocarbons. This suggests that PFTC can enhance lung function by preventing collapse and improving gas exchange efficiency . -

Long-term Safety Evaluation:

Longitudinal studies assessing the accumulation of PFTC in the RES showed minimal toxicity over extended periods. However, ongoing monitoring is recommended to evaluate any delayed effects associated with chronic exposure .

Propiedades

IUPAC Name |

1,1,2,3,4,4,5,6-octafluoro-2,3,5,6-tetrakis(trifluoromethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20/c11-1(7(19,20)21)2(12,8(22,23)24)6(17,18)4(14,10(28,29)30)3(13,5(1,15)16)9(25,26)27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIWRQOSNDBYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393516 | |

| Record name | 1,1,2,3,4,4,5,6-octafluoro-2,3,5,6-tetrakis(trifluoromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84808-59-3 | |

| Record name | 1,1,2,3,4,4,5,6-octafluoro-2,3,5,6-tetrakis(trifluoromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential advantages of using perfluorotetramethylcyclohexane (PFTMC) as a short-term postoperative retinal tamponading agent?

A1: The research paper suggests that PFTMC, marketed as Multifluor APF-144, shows promise as a short-term postoperative retinal tamponading agent due to the following observations:

- Good intravitreal tolerance: The study found no signs of endophthalmitis or retinal toxicity in rabbit eyes after PFTMC injection. []

- Electroretinographic stability: Electroretinography (ERG) readings remained stable in rabbit eyes after PFTMC injection, suggesting no adverse effects on retinal function. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.